5-(1-Methoxy-2-iodoethyl)uridine
Description
5-(1-Methoxy-2-iodoethyl)uridine is a synthetic nucleoside analog characterized by a methoxy-iodoethyl substituent at the 5-position of the uracil base. This modification confers unique biochemical properties, including antiviral activity against herpesviruses such as HSV-1 and HSV-2. The compound is synthesized via palladium-catalyzed reactions followed by iodination and methoxylation steps, yielding diastereomeric mixtures . Its mechanism of action likely involves incorporation into viral DNA, disrupting replication, though its selectivity and low cytotoxicity in host cells (IC₅₀ > 118 µM) make it a promising candidate for therapeutic development .
Properties
CAS No. |
123881-98-1 |
|---|---|
Molecular Formula |
C12H17IN2O7 |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
OJTJVXAUCCVCCE-NFSOJESZSA-N |
Isomeric SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine involves the iodination of uridine derivatives. One common method includes the reaction of uridine with iodine and a methoxyethyl group under specific conditions. The reaction is typically carried out in the presence of solvents such as ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol .
Industrial Production Methods
Industrial production of 5-(1-Methoxy-2-iodoethyl)uridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents and nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various halogenated and functionalized derivatives of 5-(1-Methoxy-2-iodoethyl)uridine .
Scientific Research Applications
5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and methoxy group play crucial roles in its biological activity, affecting molecular targets and pathways involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The antiviral activity of 5-position-modified uridines is highly dependent on the substituent’s size, electronegativity, and lipophilicity. Key structural analogs include:
Key Insight : The iodine atom in 5-(1-Methoxy-2-iodoethyl)uridine significantly enhances antiviral potency compared to chloro or bromo analogs. For example, the bromo derivative (ID₅₀ = 0.5 µg/mL) is 5-fold less active against HSV-1 than the iodo analog (ID₅₀ = 0.1 µg/mL) .
Antiviral Activity :
Key Findings :
Metabolic and Therapeutic Considerations
- Metabolism : Unlike 5-fluorouridine, which inhibits cytidine deaminase , 5-(1-Methoxy-2-iodoethyl)uridine’s metabolism remains uncharacterized. Its stability may derive from the methoxy group resisting enzymatic cleavage.
- Therapeutic Potential: While less potent than acyclovir, its low toxicity and novel mechanism support further development. In contrast, 5-(phenylthio)acyclouridine acts via uridine phosphorylase inhibition, a distinct pathway .
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